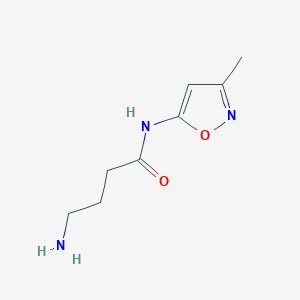
tert-Butyl 4-(2-aminoethyl)-4-(2-methoxyphenyl)-1-piperidinecarboxylate
Descripción general
Descripción
Tert-Butyl 4-(2-aminoethyl)-4-(2-methoxyphenyl)-1-piperidinecarboxylate (TB-4-(2-AE)-4-(2-MP)-1-PC) is an organic compound with a molecular formula of C19H27N3O3. It is a derivative of the piperidinecarboxylic acid family and is used as a building block for a variety of pharmaceuticals and other compounds. TB-4-(2-AE)-4-(2-MP)-1-PC has been studied extensively for its potential use in a wide range of applications, from drug development to nanotechnology.
Mecanismo De Acción
TB-4-(2-AE)-4-(2-MP)-1-PC has been studied extensively for its potential use as a drug delivery vehicle. It has been found to be capable of binding to various drug molecules and transporting them to the site of action. In addition, TB-4-(2-AE)-4-(2-MP)-1-PC has been found to be capable of releasing the drug molecule in a controlled manner, allowing for more effective and targeted drug delivery.
Biochemical and Physiological Effects
TB-4-(2-AE)-4-(2-MP)-1-PC has been studied extensively for its potential use in drug development and nanotechnology. In drug development, TB-4-(2-AE)-4-(2-MP)-1-PC has been found to have a variety of biochemical and physiological effects. It has been found to be capable of binding to a variety of drug molecules, including opioids, and transporting them to the site of action. In addition, TB-4-(2-AE)-4-(2-MP)-1-PC has been found to be capable of releasing the drug molecule in a controlled manner, allowing for more effective and targeted drug delivery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TB-4-(2-AE)-4-(2-MP)-1-PC is a versatile compound that has a variety of advantages and limitations for laboratory experiments. Some of the advantages include its ability to bind to a variety of drug molecules and its ability to release the drug molecule in a controlled manner. Some of the limitations include its lack of solubility in water and its limited stability in solution.
Direcciones Futuras
The potential applications of TB-4-(2-AE)-4-(2-MP)-1-PC are still being explored. Some of the potential future directions for the compound include its use in drug delivery systems, its use as a building block for nanostructures, its use as a catalyst in organic synthesis, and its use in the synthesis of novel drugs. In addition, further research into the biochemical and physiological effects of TB-4-(2-AE)-4-(2-MP)-1-PC could lead to the development of more effective and targeted drug delivery systems.
Aplicaciones Científicas De Investigación
TB-4-(2-AE)-4-(2-MP)-1-PC has been used in a variety of scientific research applications, including drug development and nanotechnology. In drug development, TB-4-(2-AE)-4-(2-MP)-1-PC has been studied for its potential use as a drug delivery vehicle, as well as for its potential use in the synthesis of novel drugs. In nanotechnology, TB-4-(2-AE)-4-(2-MP)-1-PC has been studied for its potential use as a building block for nanostructures.
Propiedades
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-13-10-19(9-12-20,11-14-21)15-7-5-6-8-16(15)23-4/h5-8H,9-14,20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITVCKYOFSYIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCN)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-aminoethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile](/img/structure/B1469645.png)



![2-((Piperidin-4-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1469651.png)



![2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B1469656.png)
![tert-butyl [1-(1H-imidazol-1-ylcarbonyl)piperidin-4-yl]carbamate](/img/structure/B1469657.png)